5-Methoxy-D-tryptophan hydrochloride
Overview
Description
5-Methoxy-D-tryptophan hydrochloride: is a derivative of tryptophan, an essential amino acidIt is synthesized from L-tryptophan and has been studied for its anti-inflammatory and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-D-tryptophan hydrochloride is synthesized from L-tryptophan through a series of enzymatic reactions. The primary enzymes involved are tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . The synthesis involves the hydroxylation of L-tryptophan followed by methylation to produce 5-methoxytryptophan, which is then converted to its hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale enzymatic synthesis. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-D-tryptophan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while substitution can introduce new functional groups, leading to a range of substituted products .
Scientific Research Applications
Chemistry: 5-Methoxy-D-tryptophan hydrochloride is used as a precursor in the synthesis of various indole derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases .
Medicine: The anti-inflammatory and anti-tumor properties of this compound make it a candidate for drug development. It has shown promise in preclinical studies for treating inflammatory disorders and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
The mechanism of action of 5-Methoxy-D-tryptophan hydrochloride involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and cellular processes. For example, it inhibits the activation of p38 MAPK and NF-κB pathways, which are crucial in inflammation and cell proliferation .
Comparison with Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A naturally occurring tryptamine with psychoactive properties.
5-Methoxy-L-tryptophan: Another derivative of tryptophan with anti-inflammatory and tumor-suppressing activities.
Uniqueness: 5-Methoxy-D-tryptophan hydrochloride is unique due to its specific chemical structure and its potential therapeutic applications. Unlike other tryptamine derivatives, it is primarily studied for its anti-inflammatory and anti-tumor properties rather than psychoactive effects .
Properties
IUPAC Name |
(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16;/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16);1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAWBFMECXZXLV-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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